DL-alpha-Methylleucine
Description
DL-α-Methylleucine (CAS 144-24-1) is a synthetic branched-chain amino acid analog with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.2 g/mol . It is characterized by a methyl group substitution at the α-carbon of the leucine backbone, conferring unique biochemical properties.
Properties
IUPAC Name |
2-amino-2,4-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSWQPLPYROOBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932183 | |
| Record name | 2-Methylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144-24-1, 5632-91-7 | |
| Record name | α-Methyl-DL-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha-Methylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC16592 | |
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| Record name | 2-Methylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-α-methylleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.111 | |
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| Record name | .ALPHA.-METHYLLEUCINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2MJ2EEP1K | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
DL-alpha-Methylleucine can be synthesized through several methods. One common approach involves the Pd0-mediated 11C-Methylation and microfluidic hydrogenation. This method is particularly useful for producing radiolabeled compounds for positron emission tomography (PET) imaging . Another method involves the derivatization of amino acids using propyl chloroformate and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
DL-alpha-Methylleucine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
DL-alpha-Methylleucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving protein synthesis and metabolism.
Medicine: Radiolabeled this compound is used in PET imaging to study metabolic processes and tumor imaging.
Industry: It is used in the production of pharmaceuticals and as a research reagent.
Mechanism of Action
DL-alpha-Methylleucine exerts its effects by interacting with specific molecular targets and pathways. One of the primary targets is the branched-chain amino acid aminotransferase enzyme, which plays a crucial role in amino acid metabolism . The compound’s mechanism of action involves the modulation of protein synthesis and metabolic pathways, making it valuable for studying various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
DL-Norleucine (CAS 616-06-8)
Molecular Formula: C₆H₁₃NO₂ Molecular Weight: 131.17 g/mol Structure: Linear isomer of leucine with a six-carbon backbone (2-aminohexanoic acid).
Key Differences:
DL-Norleucine lacks the α-methyl group, rendering it ineffective as a BCAT inhibitor. Instead, it is used as a calibration standard due to its structural similarity to natural amino acids .
DL-α-Methoxyphenylacetic Acid (CAS 7021-09-2)
Molecular Formula : C₉H₁₀O₃
Molecular Weight : 166.17 g/mol
Structure : Aromatic compound with a methoxy group attached to a phenylacetic acid backbone.
Key Differences:
| Property | DL-α-Methylleucine | DL-α-Methoxyphenylacetic Acid |
|---|---|---|
| Structure | Aliphatic, branched amino acid | Aromatic, non-amino acid derivative |
| Functional Groups | Amino and carboxyl groups | Methoxy and carboxyl groups |
| Applications | Enzyme inhibition | Organic synthesis intermediate |
Unlike DL-α-Methylleucine, DL-α-Methoxyphenylacetic acid lacks amino functionality and is primarily used in chiral resolution or as a synthetic precursor .
DL-Threonine (Mentioned in )
Molecular Formula: C₄H₉NO₃ Molecular Weight: 119.12 g/mol Structure: Polar amino acid with a hydroxyl group on its β-carbon.
Key Differences:
| Property | DL-α-Methylleucine | DL-Threonine |
|---|---|---|
| Hydrophilicity | Moderate (LogP = 1.53) | High (due to hydroxyl group) |
| Biological Role | BCAT inhibition | Protein synthesis, glycosylation |
DL-Threonine is a natural amino acid involved in protein biosynthesis, contrasting with DL-α-Methylleucine’s role as a metabolic disruptor .
Research Implications
DL-α-Methylleucine’s unique α-methyl branching distinguishes it from linear or aromatic analogs. Its BCAT inhibition mechanism provides a tool to study BCAA metabolism in diseases like diabetes and cancer . In contrast, DL-Norleucine’s linear structure makes it suitable for analytical workflows, while DL-α-Methoxyphenylacetic acid’s aromaticity limits its role in amino acid biochemistry.
Safety Note: DL-α-Methylleucine requires stringent handling (protective equipment) due to its irritant properties, whereas DL-Norleucine’s safety profile is better characterized for laboratory use .
Biological Activity
DL-alpha-Methylleucine (DL-α-MeLeu) is a synthetic amino acid that has garnered attention for its potential biological activities, particularly in relation to metabolic processes and protein synthesis. This article aims to provide a comprehensive overview of the biological activity of DL-α-MeLeu, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
DL-α-MeLeu is an alpha-amino acid characterized by a methyl group at the alpha position of the leucine structure. Its chemical formula is C₆H₁₃NO₂, and it exists as a hydrochloride salt, enhancing its solubility in water, which is advantageous for various biochemical applications .
Enzyme Interactions
DL-α-MeLeu acts as a substrate for specific enzymes involved in amino acid metabolism. Research indicates that it influences metabolic pathways associated with branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine. The compound has been shown to interact with branched-chain amino acid transaminases (BCATs), impacting processes such as protein synthesis and energy production .
In a study examining the effects of DL-α-MeLeu on insulin secretion, it was found that at concentrations of 10 mM and 20 mM, DL-α-MeLeu inhibited KIC (ketoisocaproate) transamination by 33.0% and 43.5%, respectively . This suggests a role in modulating insulin release, which is critical for metabolic regulation.
Comparative Activity with Other Amino Acids
DL-α-MeLeu shares structural similarities with other BCAAs. The following table summarizes key comparisons:
| Compound | Structure | Unique Features |
|---|---|---|
| Leucine | C₆H₁₃NO₂ | Essential amino acid; critical for protein synthesis |
| Isoleucine | C₆H₁₃NO₂ | Essential; involved in hemoglobin formation |
| Valine | C₅H₁₁NO₂ | Essential; important for muscle metabolism |
| N-Methylleucine | C₇H₁₅NO₂ | Methylated derivative; influences metabolic pathways differently |
The unique branched structure of DL-α-MeLeu allows it to participate in distinct biological activities compared to these similar compounds .
Muscle Metabolism
Given its structural similarity to leucine, DL-α-MeLeu may play a role in muscle metabolism. It has been suggested that this compound could influence muscle growth and repair processes due to its potential anabolic properties .
Insulin Secretion Modulation
Research has demonstrated that DL-α-MeLeu can affect insulin secretion from pancreatic islets. In experiments involving rat islet homogenates, DL-α-MeLeu showed significant inhibition of KIC transamination, indicating its potential role in regulating glucose metabolism .
Study on Insulin Secretion
A notable study investigated the effects of DL-α-MeLeu on insulin secretion in isolated rat pancreatic islets. The findings revealed that pre-treatment with DL-α-MeLeu resulted in a significant reduction in insulin release during glucose stimulation. The study concluded that DL-α-MeLeu might act as an inhibitor of BCAA transamination pathways, thereby influencing insulin dynamics .
Enzymatic Activity Characterization
Another research effort focused on the enzymatic interactions involving DL-α-MeLeu. The study characterized an l-amino amidase that exhibited high catalytic efficiency with DL-α-MeLeu amide derivatives. This research highlights the compound's potential applications in enzymatic processes and drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
